molecular formula C32H58N2O7S B1210295 Chaps CAS No. 75621-03-3

Chaps

Cat. No.: B1210295
CAS No.: 75621-03-3
M. Wt: 614.9 g/mol
InChI Key: UMCMPZBLKLEWAF-BCTGSCMUSA-N
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Mechanism of Action

Target of Action

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic surfactant . Its primary targets are biological macromolecules , particularly proteins . It is especially useful in solubilizing membrane proteins , which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .

Mode of Action

This compound interacts with its targets by solubilizing membrane proteins and breaking protein-protein interactions . It is a non-denaturing detergent, meaning it can solubilize proteins without denaturing them or disrupting their native conformation . This property makes it particularly useful in the process of protein purification .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein solubilization and purification. By solubilizing membrane proteins and breaking protein-protein interactions, this compound aids in the extraction and purification of these proteins for further study . It has been used in the solubilization of the serotonin1A receptor, among other membrane proteins .

Pharmacokinetics

It is worth noting that this compound is soluble across a wide ph range (2 to 12), and due to its high critical micelle concentration (cmc), it can be easily removed from solutions by dialysis .

Result of Action

The result of this compound action is the effective solubilization of membrane proteins and disruption of protein-protein interactions, which facilitates the purification of these proteins for further study . It maintains the native state of proteins, which is crucial when the activity of these proteins is of interest .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. It is soluble across a wide pH range (2 to 12), making it versatile for use in various experimental conditions . Additionally, it is recommended to avoid shaking or stirring the solution when preparing a solution containing this compound .

Biochemical Analysis

Biochemical Properties

CHAPS plays a crucial role in biochemical reactions by solubilizing membrane proteins and maintaining their native state. It combines the properties of sulfobetaine-type and bile salt detergents, making it effective in disrupting lipid-lipid and lipid-protein interactions. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing them in solution. For instance, it has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin . The detergent’s high critical micelle concentration (6-10 mM) allows it to be easily removed from samples by dialysis, ensuring that the proteins remain functional .

Cellular Effects

This compound affects various types of cells and cellular processes by altering membrane integrity and protein interactions. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . By maintaining the native state of membrane proteins, this compound ensures that cellular processes such as signal transduction and metabolic pathways remain functional.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to membrane proteins and disrupting lipid bilayers. This interaction stabilizes proteins in their native conformation, preventing denaturation. This compound does not interfere with the biological activity of proteins, as it does not disrupt disulfide bridges or other stabilizing interactions within the protein structure . This makes it an ideal detergent for studying protein-protein interactions and enzyme activities in their native state.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is moisture-sensitive and hygroscopic, which can affect its long-term stability . When stored properly, it remains effective for solubilizing proteins and maintaining their activity. Long-term studies have shown that this compound can preserve the catalytic activity of enzymes and the structural integrity of proteins over extended periods . This makes it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively solubilizes membrane proteins without causing toxicity. At high doses, it can disrupt cellular membranes and lead to adverse effects. Studies have shown that this compound concentrations between 1-4% are typically used for protein solubilization in isoelectric focusing gels . It is important to optimize the dosage to achieve the desired effects without causing harm to the cells or tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by stabilizing membrane proteins and maintaining their activity. For example, this compound treatment has been shown to preserve the catalytic activity of dipeptidyl peptidase IV and nephrilysin, which are involved in peptide metabolism . By maintaining the native state of these enzymes, this compound ensures that metabolic pathways remain functional.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by interacting with transporters and binding proteins. It affects the localization and accumulation of membrane proteins by solubilizing them and maintaining their native state. This compound has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . This ensures that the proteins are properly localized and functional within the cells.

Subcellular Localization

This compound is localized to specific subcellular compartments and organelles by targeting signals and post-translational modifications. It affects the activity and function of proteins by stabilizing them in their native state. For example, this compound treatment has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin, which are localized to specific cellular compartments . This ensures that the proteins remain functional and active within the cells.

Chemical Reactions Analysis

CHAPS is relatively stable and does not undergo significant chemical reactions under normal laboratory conditions. It is resistant to oxidation and reduction due to its zwitterionic nature. it can participate in substitution reactions, particularly at the sulfonate group, under specific conditions . Common reagents used in these reactions include strong acids or bases, which can facilitate the substitution process .

Properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMPZBLKLEWAF-BCTGSCMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997059
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate
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Molecular Weight

614.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Amresco MSDS]
Record name CHAPS
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CAS No.

75621-03-3, 313223-04-0
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate
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Record name CHAPS
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Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate
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Record name 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt
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Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
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Record name 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CHAPS interact with lipid membranes to solubilize membrane proteins?

A1: this compound disrupts the lipid bilayer structure of membranes by intercalating its hydrophobic steroid-like moiety into the hydrophobic core of the membrane [, , ]. This interaction competes with lipid-lipid interactions, leading to the formation of mixed micelles containing this compound, lipids, and membrane proteins, effectively solubilizing the proteins.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C32H58N2O7S, and its molecular weight is 614.9 g/mol.

Q3: Is there any spectroscopic data available on this compound?

A3: While the provided articles do not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze its structure and conformation.

Q4: How does this compound perform under various experimental conditions?

A5: this compound is compatible with a wide range of buffers and salts [, ]. Its performance is influenced by temperature, pH, and ionic strength, which can affect its critical micelle concentration (CMC) and aggregation properties [, , ].

Q5: Can this compound be used for long-term storage of membrane proteins?

A5: While this compound is suitable for solubilizing and maintaining protein activity during purification and reconstitution procedures, long-term storage of membrane proteins often requires optimization of detergent concentration and storage conditions, sometimes involving cryoprotectants, to maintain protein stability.

Q6: Does this compound exhibit any catalytic activity?

A6: this compound itself is not catalytically active. It functions as a detergent to solubilize membrane proteins, which may include enzymes with catalytic properties.

Q7: What are the primary applications of this compound in biochemical research?

A7: this compound is widely used for:

  • Solubilizing and purifying membrane proteins from various sources [, , , , ].
  • Reconstituting membrane proteins into artificial membranes for functional studies [, , , ].
  • Investigating protein-lipid interactions and their role in membrane protein function [, , ].

Q8: Have there been computational studies on this compound interactions with membranes?

A8: While the provided articles do not mention specific computational studies, molecular dynamics simulations and other modeling techniques can be used to study the interactions of this compound with lipid bilayers and membrane proteins at a molecular level.

Q9: How do modifications to the this compound structure affect its solubilization properties?

A11: Structural modifications, such as changes to the length of the alkyl chain or the nature of the headgroup, can significantly influence the detergent's CMC, aggregation behavior, and ability to solubilize specific membrane proteins [, ].

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